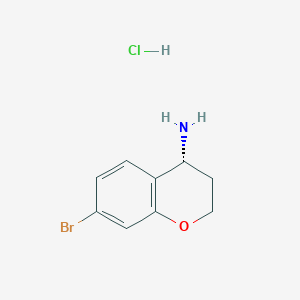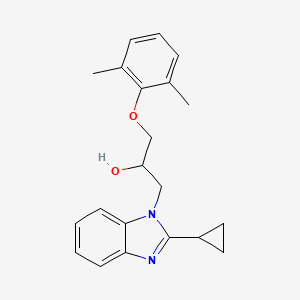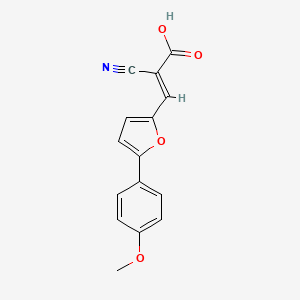![molecular formula C13H10ClN3O2S B3019164 4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one CAS No. 861210-68-6](/img/structure/B3019164.png)
4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one" is a derivative of the benzodiazepine class, which is known for its wide range of pharmacological activities, including anticonvulsant, muscle relaxant, and CNS depressant effects . Benzodiazepines are heterocyclic compounds containing a benzene ring fused to a diazepine ring and have been extensively studied for their therapeutic potential.
Synthesis Analysis
The synthesis of benzodiazepine derivatives often involves the formation of the diazepine ring through reactions of suitable precursors. For example, the synthesis of 3-benzyl-5-methyl-2-(substituted benzothiazol-2'-ylimino)-4-thiazolidones, which share structural similarities with the compound , was achieved by condensation reactions corroborated by analytical and spectral data . Similarly, novel oxadiazole derivatives, which are structurally related to benzodiazepines, were synthesized and evaluated for their agonistic effects on benzodiazepine receptors . These synthetic approaches could provide insights into the potential synthesis pathways for the compound of interest.
Molecular Structure Analysis
The molecular structure of benzodiazepine derivatives can be elucidated using various spectroscopic techniques, including infrared (IR), ultraviolet (UV), nuclear magnetic resonance (NMR), and X-ray diffraction studies . For instance, the molecular geometry and vibrational frequencies of a related molecule were calculated using ab initio Hartree-Fock and Density Functional Theory (DFT) methods, which could also be applied to the compound to determine its conformational stability and molecular structure .
Chemical Reactions Analysis
Benzodiazepine derivatives can undergo various chemical reactions, including alkylation, cyclization, and oxidation, to yield different products with potential pharmacological activities . The nature of substituents and reaction conditions can significantly affect the course of these reactions and the resulting products. For example, the synthesis of 3-chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide involved condensation, methylation, hydrogenolysis, and cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzodiazepine derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. The introduction of different substituents can alter these properties and affect the compound's pharmacological profile . The compound's reactivity and interaction with biological targets can be predicted by studying its frontier molecular orbital energies and molecular electrostatic potential map, as demonstrated in the DFT calculations of a related compound .
Relevant Case Studies
Several benzodiazepine derivatives have been evaluated for their pharmacological activities in various studies. For instance, some derivatives showed significant anticonvulsant activity, which was antagonized by flumazenil, indicating the involvement of benzodiazepine receptors . Another study focused on the antioxidant and antimicrobial activities of benzodiazepine derivatives, revealing that some compounds exhibited significant activity compared to standard drugs . These case studies highlight the therapeutic potential of benzodiazepine derivatives and could provide a context for further research on the compound "4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one".
Orientations Futures
Thiazoles and their derivatives continue to be an area of interest due to their wide range of applications in the field of drug design and discovery . Future research may focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Propriétés
IUPAC Name |
4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2S/c1-8-16-17(7-9-6-15-13(14)20-9)12(18)10-4-2-3-5-11(10)19-8/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDRJCIFBQENRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=CC=CC=C2O1)CC3=CN=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[[(2-aMino-4-broMophenyl)aMino]carbonyl]-, 1,1-diMethylethyl ester, (1R,3S,4S)-](/img/structure/B3019081.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine](/img/structure/B3019083.png)
![N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B3019085.png)





![2-(4-(ethylthio)phenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B3019097.png)

![N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3019101.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3019103.png)
![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea](/img/structure/B3019104.png)